molecular formula C9H10FIO3 B14066944 1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene

1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene

Cat. No.: B14066944
M. Wt: 312.08 g/mol
InChI Key: CTRAORURFHQWSI-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene typically involves the iodination and fluoromethoxylation of a dimethoxybenzene precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microreactor systems, which provide high mass and heat transfer rates, can be employed to carry out the reactions at controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the iodine atom or to convert the methoxy groups to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethyl sulfoxide).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydroxylated benzene derivatives, deiodinated products.

Scientific Research Applications

1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene depends on its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the presence of the fluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:

    1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene: Similar structure but with a fluoromethyl group instead of a fluoromethoxy group.

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which significantly alters its chemical properties.

    1,2-Dimethoxy-4-iodo-3-(trifluoromethyl)benzene: Similar to the target compound but with a trifluoromethyl group instead of a fluoromethoxy group.

These comparisons highlight the unique combination of substituents in this compound, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

2-(fluoromethoxy)-1-iodo-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3

InChI Key

CTRAORURFHQWSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)OCF)OC

Origin of Product

United States

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